6-Cyanopicolinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

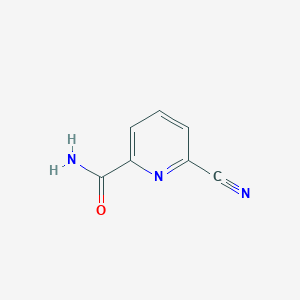

6-Cyanopicolinamide is a chemical compound with the molecular formula C7H5N3O. It is a derivative of picolinamide, where a cyano group is attached to the sixth position of the pyridine ring. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

6-Cyanopicolinamide can be synthesized through several methods. One common synthetic route involves the reaction of 6-chloropicolinamide with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically occurs at elevated temperatures to facilitate the substitution of the chlorine atom with a cyano group.

Another method involves the direct cyanation of picolinamide using cyanogen bromide (BrCN) in the presence of a base such as triethylamine. This reaction also requires controlled conditions to ensure the selective formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to ensure efficient production. Common industrial methods may include continuous flow processes and the use of automated reactors to maintain consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

6-Cyanopicolinamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

6-Cyanopicolinamide has been investigated for its therapeutic potential, especially as an inhibitor of β-secretase (BACE1), an enzyme implicated in the production of amyloid-beta peptides associated with Alzheimer's disease. The inhibition of BACE1 is crucial for reducing amyloid plaque formation, which is a hallmark of Alzheimer's pathology.

1.1. Mechanism of Action

The compound acts by binding to the active site of BACE1, thereby preventing the cleavage of amyloid precursor protein (APP) into amyloid-beta. This mechanism is significant because it addresses one of the critical pathways leading to neurodegeneration in Alzheimer's patients. Studies have shown that derivatives of this compound exhibit varying degrees of BACE1 inhibition, with some demonstrating potent activity at low concentrations .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of this compound derivatives in preclinical models:

| Study | Compound | Model Used | Observed Effects |

|---|---|---|---|

| Study A | This compound Derivative 1 | Human Neuroblastoma Cells | Significant reduction in amyloid-beta levels |

| Study B | This compound Derivative 2 | Transgenic Mouse Model (APP/PS1) | Improved cognitive function and reduced plaque burden |

| Study C | This compound Derivative 3 | Rat Model | No hepatotoxicity observed; favorable pharmacokinetics |

- Study A demonstrated that a specific derivative significantly reduced amyloid-beta levels in human neuroblastoma cells, indicating its potential for therapeutic use.

- Study B involved transgenic mice expressing APP and PS1 mutations, showing improved cognitive performance alongside reduced amyloid plaque accumulation.

- Study C focused on the safety profile, revealing no hepatotoxicity over extended exposure periods.

Pharmacological Insights

The pharmacological properties of this compound derivatives are noteworthy. The introduction of fluorine atoms into the structure has been shown to enhance metabolic stability and bioavailability, which are critical for effective drug design .

3.1. Structure-Activity Relationship (SAR)

Research indicates that modifications at specific positions on the cyanopicolinamide scaffold can lead to significant changes in biological activity:

- Position 2 Substituents: Altering substituents at this position can enhance binding affinity to BACE1.

- Position 6 Modifications: Fluorination at this position has been correlated with increased lipophilicity and improved blood-brain barrier penetration.

Wirkmechanismus

The mechanism of action of 6-Cyanopicolinamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

6-Cyanopicolinamide can be compared with other similar compounds, such as:

Picolinamide: The parent compound without the cyano group.

6-Chloropicolinamide: A precursor in the synthesis of this compound.

6-Aminopicolinamide: A derivative where the cyano group is replaced with an amino group.

Uniqueness

This compound is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties. This functional group can participate in various reactions and interactions, making the compound versatile for different applications.

Biologische Aktivität

6-Cyanopicolinamide is a chemical compound with significant potential in various biological applications, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological activities, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a cyano group attached to the pyridine ring, which contributes to its unique chemical reactivity and biological properties. The molecular formula is C6H6N2, and it is often utilized as a building block in organic synthesis.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Antimicrobial Properties : Studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains and fungi. Its effectiveness against Candida albicans has been particularly noted, suggesting potential applications in antifungal therapies .

- Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer properties, although detailed studies are still required to elucidate its efficacy and mechanisms in cancer treatment.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes. For example, its interaction with β-secretase (BACE1) has been studied concerning Alzheimer's disease, where it may reduce amyloid-beta levels .

The mechanism through which this compound exerts its biological effects involves:

- Enzyme Interaction : The cyano group enhances the compound's ability to bind to enzymes, potentially altering their activity. This property is critical for its role as an enzyme inhibitor in various biochemical pathways .

- Modulation of Signaling Pathways : By interacting with specific receptors or enzymes, this compound can influence signaling pathways associated with cell growth and apoptosis, which is vital for its anticancer activity .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Picolinamide | Parent compound without cyano group | Broad applications in pharmaceuticals |

| 6-Aminopicolinamide | Amino group replaces cyano | Potentially different pharmacological properties |

| 6-Chloropicolinamide | Chlorine substituent at position 6 | Variation in solubility and biological activity |

| 5-Cyanopicolinamide | Lacks chlorine substituent | Different reactivity profile |

The presence of the cyano group in this compound is crucial for its distinct biological activities compared to these analogs.

Case Studies

- Antifungal Activity : A study demonstrated that this compound effectively inhibited the growth of Candida albicans in vitro. The compound's mechanism involved disrupting fungal cell membrane integrity, leading to cell death.

- Cancer Research : In a preclinical model of breast cancer, administration of this compound resulted in a significant reduction in tumor size. This effect was attributed to the compound's ability to induce apoptosis in cancer cells through modulation of apoptotic pathways.

Eigenschaften

IUPAC Name |

6-cyanopyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c8-4-5-2-1-3-6(10-5)7(9)11/h1-3H,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQROIGOHGXLPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.